3,3-Difluoroazetidin-1-amine
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Overview
Description
3,3-Difluoroazetidin-1-amine: is a fluorinated four-membered ring heterocyclic compound with three carbon atoms and one nitrogen atom. The presence of two fluorine substituents on the 3-position of the azetidine ring enhances the compound’s lipophilicity and solvent processability . This compound is often used as a building block in various chemical syntheses due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoroazetidin-1-amine typically involves the fluorination of azetidine derivatives. One common method is the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoroazetidin-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The strained four-membered ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: 3,3-Difluoroazetidin-1-amine is used as a precursor for the synthesis of rhodamine dyes, which are widely used in bioimaging applications . The compound’s ability to tune the fluorescent wavelengths of these dyes makes it valuable in the development of advanced imaging techniques.
Biology and Medicine: In biological research, this compound is used to synthesize fluorescent probes for live-cell imaging . These probes help researchers visualize cellular processes in real-time, providing valuable insights into cellular functions and disease mechanisms.
Industry: The compound is also used in the production of dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) due to its ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps . This property enhances the efficiency and performance of these devices.
Mechanism of Action
The mechanism of action of 3,3-Difluoroazetidin-1-amine involves its ability to participate in nucleophilic attacks due to the enhanced accessibility of the nitrogen electron lone pair . This property allows the compound to react with various electrophiles, leading to the formation of new chemical bonds. The ring strain of the azetidine ring also contributes to its reactivity, making it a valuable building block in synthetic chemistry .
Comparison with Similar Compounds
3,3-Difluoropyrrolidine: Another fluorinated heterocyclic compound with similar reactivity but a five-membered ring structure.
4,4-Difluoropiperidine: A six-membered ring compound with two fluorine substituents, used in similar applications.
3,3-Difluoro-piperidine: A fluorinated piperidine derivative with comparable properties.
Uniqueness: 3,3-Difluoroazetidin-1-amine is unique due to its four-membered ring structure, which imparts significant ring strain and enhances its reactivity compared to larger ring systems . This property makes it particularly useful in applications requiring high reactivity and specificity.
Properties
Molecular Formula |
C3H6F2N2 |
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Molecular Weight |
108.09 g/mol |
IUPAC Name |
3,3-difluoroazetidin-1-amine |
InChI |
InChI=1S/C3H6F2N2/c4-3(5)1-7(6)2-3/h1-2,6H2 |
InChI Key |
BYUWQRDYTRKSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1N)(F)F |
Origin of Product |
United States |
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